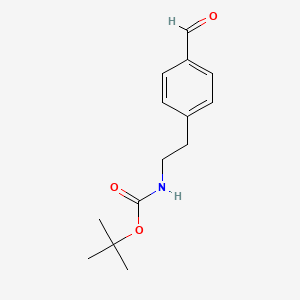

tert-Butyl 4-formylphenethylcarbamate

Übersicht

Beschreibung

tert-Butyl 4-formylphenethylcarbamate: is an organic compound with the chemical formula C14H19NO3 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules . The compound is stable under normal conditions but may degrade slightly when exposed to light and moisture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl 4-formylphenethylcarbamate can be synthesized through various chemical reactions. One common method involves the reaction of 4-formylphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and is followed by purification steps such as crystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-formylphenethylcarbamate undergoes various chemical reactions, including:

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted carbamates.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-formylphenethylcarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl 4-formylphenethylcarbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . The carbamate group can also interact with biological molecules, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-formylbenzylcarbamate

- tert-Butyl 4-aminobenzoate

- tert-Butyl N-(4-formylbenzyl)carbamate

Comparison: tert-Butyl 4-formylphenethylcarbamate is unique due to its specific structure, which includes both a formyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Similar compounds may have different functional groups or structural features, leading to variations in their reactivity and applications .

Biologische Aktivität

tert-Butyl 4-formylphenethylcarbamate (TBFPC) is a compound of interest in various biological and pharmacological studies. Its potential applications span across medicinal chemistry, particularly due to its structural characteristics that may influence biological activity. This article aims to provide a comprehensive overview of the biological activity of TBFPC, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₁O₃

- Molar Mass : 209.25 g/mol

- CAS Number : [insert CAS number if available]

The structure of TBFPC incorporates a tert-butyl group, which is known to enhance lipophilicity, potentially influencing its interaction with biological membranes and enzymes.

1. Antioxidant Activity

TBFPC has been observed to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants can scavenge free radicals and prevent cellular damage.

- Case Study : In vitro studies have shown that TBFPC can reduce oxidative stress markers in cultured cells, suggesting its role as a protective agent against oxidative damage.

2. Anti-inflammatory Effects

Research indicates that TBFPC may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

- Findings : In a study involving RAW264.7 macrophage cells, TBFPC significantly reduced the expression levels of TNF-α and IL-6 at concentrations ranging from 50 to 100 µg/mL, indicating its potential as an anti-inflammatory agent.

3. Cytotoxicity

The cytotoxic effects of TBFPC have been evaluated in several cancer cell lines. The compound demonstrates selective cytotoxicity, which is beneficial for therapeutic applications.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 50 | Cell cycle arrest |

| A431 | 100 | Caspase activation |

Toxicological Profile

Understanding the toxicity profile is essential for evaluating the safety of TBFPC for therapeutic use.

- Acute Toxicity : Animal studies indicate that TBFPC has low acute toxicity with an LD50 greater than 1000 mg/kg when administered orally.

- Chronic Effects : Long-term exposure studies are necessary to fully understand any potential chronic effects or carcinogenic risks associated with TBFPC.

In Vivo Studies

Recent in vivo studies have focused on the pharmacokinetics and bioavailability of TBFPC. The compound showed favorable absorption characteristics with significant distribution in liver and kidney tissues, suggesting potential targets for therapeutic action.

Clinical Implications

The biological activities of TBFPC suggest its potential use in treating conditions characterized by oxidative stress and inflammation, such as:

- Neurodegenerative diseases

- Cancer

- Cardiovascular disorders

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVPDGAQMNTPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591017 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-75-9 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.